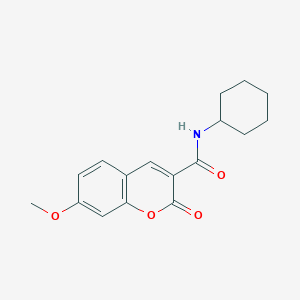![molecular formula C18H16Cl2N2 B5738470 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)
7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, also known as CQ, is a synthetic compound with a chemical structure similar to the antimalarial drug chloroquine. CQ has been extensively studied in the field of scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine involves the inhibition of lysosomal acidification, which is essential for the degradation of cellular components through autophagy. By inhibiting lysosomal acidification, 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine prevents the degradation of cellular components, leading to the accumulation of damaged organelles and proteins. This accumulation can trigger cell death through apoptosis or necrosis, depending on the cell type and context.
Biochemical and Physiological Effects
7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been shown to have various biochemical and physiological effects, including inhibition of autophagy, modulation of the immune system, and inhibition of lysosomal acidification. Inhibition of autophagy by 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine can lead to the accumulation of damaged organelles and proteins, triggering cell death. Modulation of the immune system by 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine can lead to the inhibition of pro-inflammatory cytokines, reducing inflammation. Inhibition of lysosomal acidification by 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine can lead to the accumulation of undegraded cellular components, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has several advantages for lab experiments, including its ease of synthesis, low cost, and availability. 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine can be easily synthesized on a large scale, making it readily available for lab experiments. However, 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine also has some limitations, including its potential toxicity and lack of specificity. 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine can be toxic to cells at high concentrations, and its lack of specificity can lead to off-target effects.
Orientations Futures
There are several future directions for the research on 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, including the development of more specific lysosomal inhibitors, the identification of biomarkers for 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine sensitivity, and the optimization of 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine dosing regimens. The development of more specific lysosomal inhibitors can reduce the off-target effects of 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, leading to improved treatment outcomes. The identification of biomarkers for 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine sensitivity can help to predict which patients will respond to 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine treatment, leading to personalized medicine approaches. The optimization of 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine dosing regimens can improve treatment outcomes and reduce toxicity.
Méthodes De Synthèse
The synthesis of 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine involves the reaction of 7-chloro-4-methylquinoline with 3-chlorobenzyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine. The synthesis of 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine is a relatively straightforward process and can be performed on a large scale.
Applications De Recherche Scientifique
7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. In cancer research, 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been shown to inhibit autophagy, a cellular process that is essential for cancer cell survival. Inhibition of autophagy by 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine can sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. In autoimmune disorders, 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. In infectious diseases, 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been shown to inhibit the replication of viruses such as Zika virus and SARS-CoV-2.
Propriétés
IUPAC Name |
7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2/c1-12-9-18(22-17-11-15(20)5-6-16(12)17)21-8-7-13-3-2-4-14(19)10-13/h2-6,9-11H,7-8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPAVUHLUBXBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)
![4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5738394.png)
![1-(3-methylphenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5738405.png)

![2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5738408.png)

![4-[(4-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738430.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5738434.png)




![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)